molecular formula C10H11N3O2 B14944117 2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid

2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid

Cat. No.: B14944117
M. Wt: 205.21 g/mol
InChI Key: MVOSXTICSYHNIT-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is significant in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of green chemistry principles to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects . The compound may act as an inhibitor or activator of specific enzymes, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid is unique due to its specific imidazo[1,2-a]pyrimidine core, which provides distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylbutanoic acid

InChI

InChI=1S/C10H11N3O2/c1-2-7(9(14)15)8-6-13-5-3-4-11-10(13)12-8/h3-7H,2H2,1H3,(H,14,15)

InChI Key

MVOSXTICSYHNIT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN2C=CC=NC2=N1)C(=O)O

Origin of Product

United States

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